1-[(1-Tert-butyl-5-tetrazolyl)-phenylmethyl]-4-methylpiperidine
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Overview
Description
1-[(1-tert-butyl-5-tetrazolyl)-phenylmethyl]-4-methylpiperidine is an aralkylamine.
Scientific Research Applications
1. Conformational Studies
- Title : Conformation of the piperidine ring: Part IV. Investigations of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives
- Summary : The research focused on synthesizing derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine and studying their conformations using IR spectra and X-ray crystallography. The study reveals insights into the chair conformation and intermolecular hydrogen bonds in these compounds (Cygler et al., 1980).
- Title : Determination of the configuration in six-membered saturated heterocycles (N, P, S, Se) and their oxidation products using experimental and calculated NMR chemical shifts
- Summary : This study explored six-membered saturated heterocycles like 4-tert-butyl-1-methylpiperidine. It compared experimental and calculated NMR chemical shifts to determine stereochemistry in epimeric oxidation products, contributing to understanding of molecular configurations in related compounds (Buděšínský et al., 2014).
- Title : Eclipsed ground-state conformations of the tert-butyl-X bond in N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine. X-ray crystal structure determinations and molecular mechanics calculations
- Summary : The research involved X-ray crystallographic studies and molecular mechanics calculations to understand the conformation of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine, offering valuable data on molecular conformations in related chemical structures (Anderson et al., 1993).
- Title : Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate
- Summary : This study describes the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for creating biologically active benzimidazole compounds, demonstrating the compound's relevance in pharmaceutical synthesis (Liu Ya-hu, 2010).
Properties
Molecular Formula |
C18H27N5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-phenylmethyl]-4-methylpiperidine |
InChI |
InChI=1S/C18H27N5/c1-14-10-12-22(13-11-14)16(15-8-6-5-7-9-15)17-19-20-21-23(17)18(2,3)4/h5-9,14,16H,10-13H2,1-4H3 |
InChI Key |
NZNYJLMJUZNUEJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C3=NN=NN3C(C)(C)C |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=CC=C2)C3=NN=NN3C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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